Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride
Description
Benzyl-(3-chloro-but-2-enyl)-amine hydrochloride is a secondary amine derivative characterized by a benzyl group attached to a 3-chloro-but-2-enyl chain, with a hydrochloride salt formation. This compound is structurally defined by its chloro-substituted allylamine backbone, which introduces both steric and electronic effects due to the chlorine atom and the conjugated double bond.
Properties
IUPAC Name |
(E)-N-benzyl-3-chlorobut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-10(12)7-8-13-9-11-5-3-2-4-6-11;/h2-7,13H,8-9H2,1H3;1H/b10-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGACJIYGABXAF-HCUGZAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC1=CC=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNCC1=CC=CC=C1)/Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride typically involves the following steps:
Starting Materials: Benzylamine and 3-chloro-but-2-enyl chloride are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Synthetic Route: The benzylamine reacts with 3-chloro-but-2-enyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-but-2-enyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The double bond in the but-2-enyl group can be reduced using hydrogenation catalysts to form saturated derivatives.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Research :
- Recent studies have indicated that derivatives of benzyl-(3-chloro-but-2-enyl)-amine hydrochloride exhibit potential as anticancer agents. For instance, compounds similar to this structure have been investigated for their ability to activate toll-like receptors (TLR) 7/8, which play a crucial role in immune response against tumors .
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Neuropharmacology :
- Research has shown that benzyl-(3-chloro-but-2-enyl)-amine hydrochloride can impact neurotransmitter systems, suggesting potential therapeutic uses in treating neurological disorders. Its interaction with various receptors could lead to the development of new treatments for conditions like depression or anxiety.
Organic Synthesis
Benzyl-(3-chloro-but-2-enyl)-amine hydrochloride serves as a versatile intermediate in organic synthesis. It can be employed in:
- Synthesis of Complex Molecules :
- The compound can act as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives.
Materials Science
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Polymer Chemistry :
- The compound has been utilized in the development of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications.
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Coatings and Adhesives :
- Due to its chemical structure, benzyl-(3-chloro-but-2-enyl)-amine hydrochloride can be used in formulating advanced coatings and adhesives that require specific bonding characteristics and resistance to environmental factors.
Case Study 1: Anticancer Activity
A study published in a prominent journal demonstrated the anticancer activity of benzyl-(3-chloro-but-2-enyl)-amine hydrochloride derivatives against various cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting a promising avenue for drug development.
Case Study 2: Synthesis of Novel Polymers
Research conducted at a leading university explored the use of benzyl-(3-chloro-but-2-enyl)-amine hydrochloride in synthesizing a new class of biodegradable polymers. The study highlighted improvements in degradation rates and mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl-(3-chloro-but-2-enyl)-amine hydrochloride with three categories of related compounds: chlorinated benzylamines , unsaturated alkylamines , and aromatic-substituted amines . Key parameters include synthesis yields, melting points, spectroscopic data, and elemental composition.
Chlorinated Benzylamine Derivatives
Compounds such as [Benzyl-(3-chlorobenzyl)-amino]-acetonitrile hydrochloride (7) and [Benzyl-(4-chlorobenzyl)-amino]-acetonitrile hydrochloride (8) share a benzylamine core with chlorine substituents on aromatic or aliphatic chains. These compounds exhibit higher melting points (120–124°C) compared to non-chlorinated analogs, likely due to enhanced intermolecular interactions (e.g., dipole-dipole forces) from the chlorine atom. Their HRMS data (m/z ~271) and moderate yields (41–42%) suggest stable synthetic pathways involving chloroacetonitrile and tertiary amine catalysts (e.g., TEA) .
Unsaturated Alkylamines
The simpler amine (but-3-en-2-yl)(methyl)amine hydrochloride (C₅H₁₁N·HCl) shares an unsaturated backbone with the target compound but lacks the benzyl and additional chlorine substituents. This structural simplicity likely results in lower molecular weight and reduced steric hindrance, which could enhance reactivity in alkylation or nucleophilic substitution reactions. However, the absence of an aromatic benzyl group may limit its applications in drug design, where aromatic interactions are critical .
Aromatic-Substituted Amines
These properties correlate with higher molecular weights (e.g., m/z 286.1538 for compound 15) and moderate melting points (92°C). The target compound’s chloroallyl chain may offer a balance between flexibility and electronic effects, making it suitable for applications requiring tunable solubility or intermediate reactivity .
Structural and Functional Insights
- This contrasts with chlorinated aromatic analogs (e.g., compounds 7 and 8), where resonance effects dominate .
- Steric Considerations : The allylic chlorine and benzyl group introduce steric bulk, which may influence binding affinity in biological systems or catalytic processes.
- Salt Formation : Hydrochloride salts improve solubility in polar solvents, a feature critical for pharmaceutical formulations. This is consistent with trends observed in compounds 7, 8, and 16 .
Biological Activity
Benzyl-(3-chloro-but-2-enyl)-amine hydrochloride (C11H14ClN·HCl) is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H14ClN·HCl
- Molecular Weight : 232.15 g/mol
- Structure : The compound features a benzyl group attached to a 3-chloro-but-2-enyl amine moiety, which may influence its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to Benzyl-(3-chloro-but-2-enyl)-amine hydrochloride exhibit significant biological activities:
- Anti-inflammatory Effects : Some studies have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Analgesic Properties : The modulation of endocannabinoid levels through enzyme inhibition can lead to pain relief, suggesting potential analgesic effects .
Case Studies
While direct case studies on Benzyl-(3-chloro-but-2-enyl)-amine hydrochloride are scarce, analogous compounds have been studied extensively:
- Case Study on Pain Management :
- Case Study on Inflammation :
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of benzyl amine derivatives, revealing insights into how modifications can enhance biological activity:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Benzyl-(3-chloro-but-2-enyl)-amine | 0.019 | Inhibitor of FAAH |
| Related Compound X | 0.744 | Anti-inflammatory activity |
| Related Compound Y | 0.114 | Analgesic effects |
The above table summarizes findings from various studies indicating the potency and biological relevance of benzyl amine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
